

Application Note: Mrtx-EX185 Protocol for AlphaLISA pERK Assay

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Compound of Interest

Compound Name: **Mrtx-EX185**

Cat. No.: **B12410608**

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing the AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) assay to measure the inhibitory effect of **Mrtx-EX185** on the KRAS-mediated MAPK/ERK signaling pathway.

Introduction

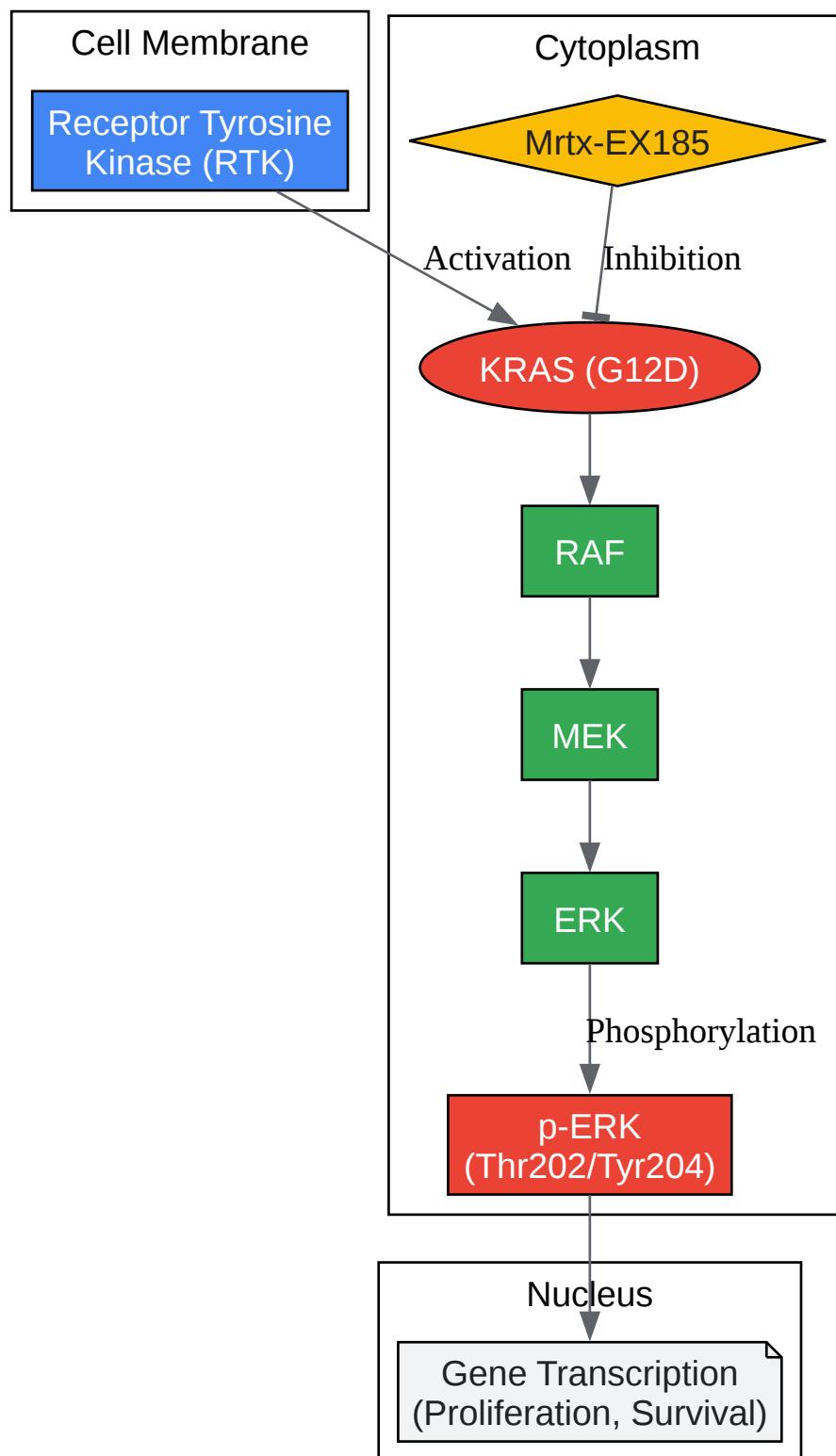
The Ras-Raf-MEK-ERK signaling cascade is a critical pathway in cellular proliferation, differentiation, and survival.^{[1][2][3]} Dysregulation of this pathway, often through mutations in genes such as KRAS, is a key driver in many human cancers.^[1] **Mrtx-EX185** is an inhibitor targeting the KRAS G12D mutation, which leads to constitutive activation of downstream signaling, including the phosphorylation of ERK1/2.^[4]

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire Ultra p-ERK1/2 (Thr202/Tyr204) assay is a sensitive, bead-based immunoassay designed for the quantitative detection of phosphorylated ERK1/2 in cell lysates.^{[5][6][7][8][9]} This technology allows for a high-throughput compatible, no-wash format to assess the potency and mechanism of action of inhibitors like **Mrtx-EX185**.

Signaling Pathway

The diagram below illustrates the simplified MAPK/ERK signaling pathway, highlighting the role of KRAS and the downstream phosphorylation of ERK. **Mrtx-EX185** acts by inhibiting the

mutated KRAS G12D, thereby preventing the downstream phosphorylation cascade.

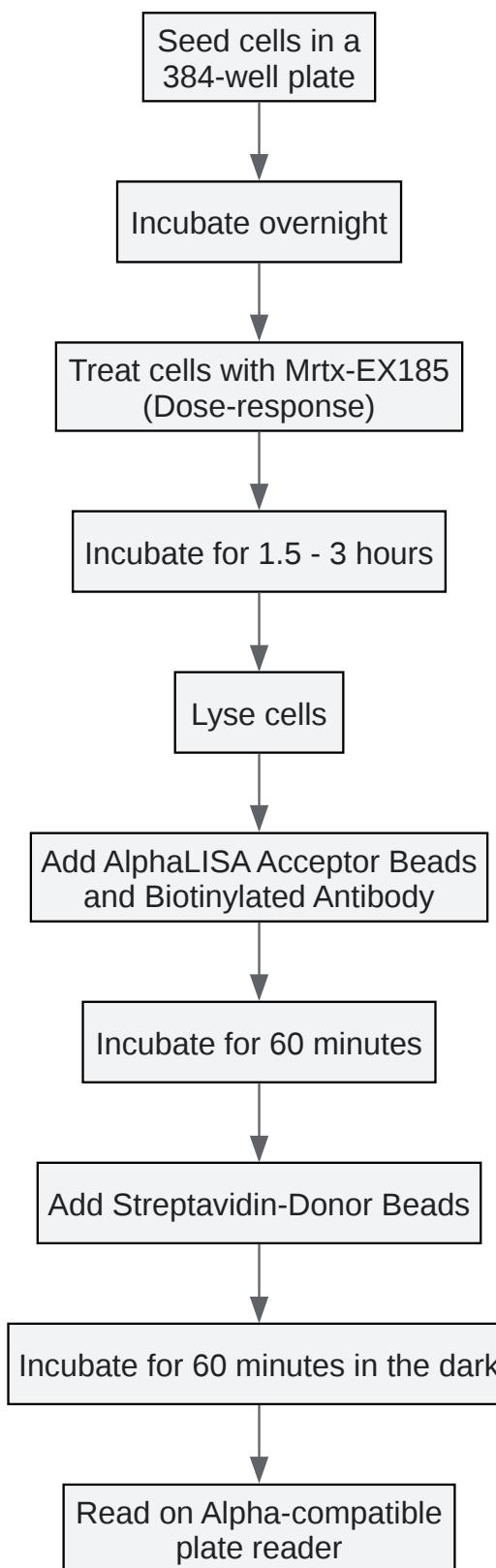


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Caption: MAPK/ERK signaling pathway with **Mrtx-EX185** inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the AlphaLISA pERK assay when testing an inhibitor.



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Caption: AlphaLISA pERK assay experimental workflow.

Data Presentation

The inhibitory activity of **Mrtx-EX185** on ERK phosphorylation in various cell lines is summarized below. Data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the pERK signal by 50%.

Cell Line	KRAS Mutation	Culture Condition	Mrtx-EX185 IC ₅₀ (M)
MIA-PaCa-2	G12D	2D Culture	2.3e-008
MIA-PaCa-2	G12D	3D Spheroid	6.3e-007

This data is adapted from publicly available information and should be used for reference purposes.[\[4\]](#)

Experimental Protocols

This protocol is based on the AlphaLISA SureFire Ultra Human and Mouse Phospho-ERK1/2 (Thr202/Tyr204) Detection Kit and has been adapted for the evaluation of **Mrtx-EX185**.

Materials:

- AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)
- **Mrtx-EX185**
- Appropriate cancer cell line with KRAS G12D mutation (e.g., MIA-PaCa-2)
- Cell culture medium and supplements
- 384-well white opaque cell culture plates
- Alpha-compatible plate reader

Cell Seeding:

- Culture cells using standard tissue culture techniques.

- Harvest cells and determine cell density.
- Seed cells in a 384-well white opaque plate at a density of approximately 4,000-10,000 cells per well in 80 μ L of culture medium.
- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

Compound Treatment:

- Prepare a serial dilution of **Mrtx-EX185** in the appropriate vehicle (e.g., DMSO) and then in cell culture medium.
- Add the desired concentrations of **Mrtx-EX185** to the cells. Include vehicle-only wells as a negative control.
- Incubate the plate for 1.5 to 3 hours at 37°C.[\[4\]](#)

Cell Lysis (One-Plate Protocol):

- Following treatment, carefully remove the culture medium.
- Add 10 μ L of 1x Lysis Buffer to each well.
- Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.[\[6\]](#)
[\[7\]](#)

AlphaLISA Assay:

- Acceptor Mix Preparation: Prepare the Acceptor Mix according to the kit manufacturer's instructions. This typically involves diluting the Activation Buffer and Acceptor Beads in Reaction Buffer.
- Add 5 μ L of the Acceptor Mix to each well containing cell lysate.
- Incubate for 60 minutes at room temperature on an orbital shaker.[\[6\]](#)
- Donor Mix Preparation: Prepare the Donor Mix by diluting the Donor Beads in Donor Buffer as per the kit protocol.

- Add 5 μ L of the Donor Mix to each well.
- Incubate for 60 minutes at room temperature in the dark.[7]
- Read the plate on an Alpha-compatible microplate reader (e.g., Envision) with standard AlphaLISA settings (excitation at 680 nm, emission at 615 nm).[6][9]

Data Analysis:

- The AlphaLISA signal is proportional to the amount of phosphorylated ERK in the sample.
- Plot the AlphaLISA signal against the logarithm of the **Mrtx-EX185** concentration.
- Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value of **Mrtx-EX185**.

Conclusion

The AlphaLISA SureFire Ultra p-ERK1/2 assay provides a robust and high-throughput method to quantify the inhibitory effects of compounds targeting the MAPK pathway. This protocol outlines the necessary steps to assess the potency of **Mrtx-EX185** in inhibiting ERK phosphorylation in KRAS G12D mutant cells, enabling detailed characterization for drug development professionals.

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